(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

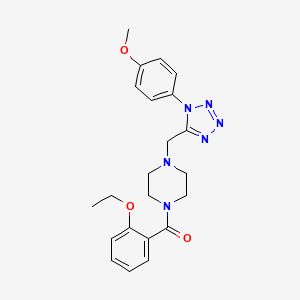

The compound “(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a piperazine-based molecule featuring a tetrazole moiety and substituted aryl groups. Its structure includes a central piperazine ring linked to a methanone group substituted with a 2-ethoxyphenyl ring. The piperazine nitrogen is further functionalized with a methyl group bearing a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl substituent. This hybrid architecture combines pharmacophores known for diverse biological activities, including antiproliferative, antimicrobial, and receptor-binding properties .

Tetrazole rings are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability. The 4-methoxyphenyl group on the tetrazole may modulate electronic and steric properties, while the 2-ethoxyphenyl moiety on the methanone could influence solubility and target interactions.

Properties

IUPAC Name |

(2-ethoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-3-31-20-7-5-4-6-19(20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)17-8-10-18(30-2)11-9-17/h4-11H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEKOTCYWQGCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction of the compound with these receptors can lead to changes in the contraction of smooth muscles in various parts of the body.

Biochemical Pathways

The compound affects the biochemical pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The downstream effects of these pathways can influence numerous conditions, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. This interaction can lead to changes in the contraction of smooth muscles, which can have various effects on the body, depending on the specific location of these muscles.

Biological Activity

The compound (2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a tetrazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative effectiveness against various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Tetrazole Ring : Known for its ability to mimic carboxylate groups, enhancing binding to biological targets.

- Ethoxy and Methoxy Substituents : These groups can influence lipophilicity and bioavailability.

Antimycobacterial Activity

Recent studies have highlighted the potential of tetrazole derivatives, including those similar to our compound, in exhibiting significant antitubercular activity. For example, compounds with a tetrazole moiety have demonstrated:

- Inhibition of Mycobacterium tuberculosis : Certain derivatives showed an 8-16 fold stronger growth-inhibitory effect against multidrug-resistant strains compared to first-line treatments .

- Synergistic Effects : Combinations with established drugs like isoniazid and rifampicin enhanced efficacy without increasing cytotoxicity towards normal cells .

Antitumor Activity

Tetrazole derivatives have been investigated for their antitumor properties, particularly in breast cancer models. The following findings are noteworthy:

- Cytotoxicity in Cancer Cell Lines : Compounds similar to our target have shown promising results in inhibiting growth in MCF-7 and MDA-MB-231 breast cancer cell lines .

- Mechanism of Action : The proposed mechanism involves disruption of critical cellular pathways, possibly through inhibition of kinases associated with tumor growth.

Other Biological Activities

Additional studies have indicated that tetrazole-based compounds may possess:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains without significant toxicity to human cells .

- Anti-inflammatory Effects : Research suggests that these compounds can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tetrazole Derivative A | Antitubercular | Inhibition of cell wall synthesis |

| Tetrazole Derivative B | Antitumor | Kinase inhibition |

| Tetrazole Derivative C | Antimicrobial | Disruption of bacterial membrane integrity |

Case Studies

- Antitubercular Efficacy : A study demonstrated that a series of tetrazole derivatives were tested against Mycobacterium tuberculosis. The most effective compounds were found to enhance the effects of streptomycin significantly .

- Breast Cancer Treatment : In vitro studies using pyrazole-tetrazole hybrids indicated that these compounds could induce apoptosis in cancer cells when combined with traditional chemotherapeutics like doxorubicin, suggesting a potential for improved treatment regimens .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including those similar to the compound , as promising candidates for anticancer therapies. The incorporation of a tetrazole moiety has been linked to enhanced biological activity due to its ability to interact with biological targets such as tubulin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of tetrazole derivatives. The specific arrangement of functional groups in (2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone contributes significantly to its biological activity.

Key Structural Features

The following features are critical for enhancing anticancer activity:

- Tetrazole Ring : The presence of the tetrazole ring allows for hydrogen bonding interactions with tubulin, which is essential for its binding affinity.

- Piperazine Linker : The piperazine moiety enhances solubility and may facilitate better interaction with cellular targets.

- Aromatic Substituents : The ethoxy and methoxy groups improve lipophilicity, aiding in cellular uptake.

In Vitro Studies

A notable study synthesized a series of 1-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazoles and evaluated their effects on tubulin polymerization. Among these compounds, one demonstrated significant inhibition comparable to established microtubule inhibitors like CA-4 (a known tubulin destabilizer) .

| Compound Name | Cell Line Tested | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Compound 6–31 | SGC-7901 | <10 | Tubulin inhibition |

| Compound A | A549 | 15 | Tubulin stabilization |

| Compound B | HeLa | 20 | Apoptosis induction |

In Vivo Studies

While in vitro results are promising, further investigation through in vivo studies is necessary to evaluate the therapeutic potential and safety profile of these compounds. Preliminary animal models have shown that certain tetrazole derivatives can significantly reduce tumor size without major side effects, indicating their potential for clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds have been synthesized and evaluated for biological activity. Below is a comparative analysis:

Key Observations:

Tetrazole vs. Thiazole/Thiophene : The target compound’s tetrazole group enhances metabolic stability compared to thiazole or thiophene derivatives. However, thiazole-based analogues (e.g., ) exhibit stronger antifungal activity due to sulfur’s electronegativity.

Substituent Effects: The 4-methoxyphenyl group on the tetrazole (target) may improve π-π stacking in receptor binding compared to 4-fluorophenyl (e.g., ), which is more electronegative but less lipophilic. The 2-ethoxyphenyl methanone in the target compound likely increases solubility relative to phenylsulfonyl or trifluoromethylphenyl groups (e.g., ).

Biological Activity: Piperazine-linked tetrazoles (e.g., ) show antiproliferative or receptor-binding activity, aligning with the inferred mechanism of the target compound. The absence of a sulfonyl group (cf.

Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing (2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves three key steps:

Tetrazole Formation : Perform a [2+3] cycloaddition between 4-methoxyphenyl nitrile and sodium azide in acidic conditions (e.g., HCl/ZnCl₂, 80°C, 12 h) to yield 1-(4-methoxyphenyl)-1H-tetrazole .

Piperazine Alkylation : React the tetrazole with chloromethylpiperazine using K₂CO₃ as a base in DMF (60°C, 6 h) to form the piperazine-tetrazole intermediate .

Acylation : Couple the intermediate with 2-ethoxybenzoyl chloride using HATU in dichloromethane (room temperature, 4 h). Purify via silica gel chromatography (EtOAc/hexane, 3:7) to achieve >95% purity .

Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio for acylation) to maximize yield (~65–70%).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the ethoxyphenyl (δ 1.45 ppm, triplet for CH₃; δ 4.10 ppm, quartet for OCH₂), tetrazole (δ 8.50 ppm, singlet for C-H), and piperazine protons (δ 2.60–3.20 ppm, multiplet) .

- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1450 cm⁻¹ (tetrazole C=N) confirm functional groups .

- X-ray Crystallography : Resolves spatial arrangement of the piperazine ring and tetrazole moiety, with C–O bond lengths (~1.36 Å) and torsion angles (<5° deviation) validating stereochemistry .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?

- Methodological Answer :

- Radioligand Binding Assays : Use CHO-K1 cells expressing human 5-HT₁A receptors. Incubate the compound (0.1 nM–10 µM) with [³H]8-OH-DPAT (1 nM) for 60 min at 25°C. Filter membranes and quantify bound radioactivity via scintillation counting.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation. Include ketanserin (5-HT₂A antagonist) as a control to assess selectivity .

- Validation : Repeat assays in triplicate and compare with reference ligands (e.g., WAY-100635) to confirm competitive binding.

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Purity Verification : Confirm purity via HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm; retention time ~8.2 min) .

- Stereochemical Analysis : If chiral centers exist, use chiral HPLC or X-ray diffraction to rule out enantiomeric impurities .

- Orthogonal Assays : Pair binding assays with functional assays (e.g., cAMP accumulation in HEK-293 cells) to assess agonism/antagonism .

- Computational Re-evaluation : Re-dock the compound into homology models of the target receptor using AutoDock Vina, adjusting force fields to account for solvent effects .

Q. How can structure-activity relationship (SAR) studies systematically optimize this compound’s selectivity for kinase targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents:

- Ethoxyphenyl : Replace ethoxy with methoxy or halogens.

- Tetrazole : Substitute 4-methoxyphenyl with 4-fluorophenyl.

- Piperazine : Introduce N-methyl or N-cyclopropyl groups .

- Bioassay Pipeline : Test analogs against a kinase panel (e.g., EGFR, VEGFR2) at 1 µM. Use ATP-concentration-dependent assays to measure IC₅₀.

- Data Interpretation : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, Hammett σ) with activity trends. Prioritize analogs with >10-fold selectivity .

Q. What experimental approaches assess the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assay : Incubate the compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min. Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS .

- Pharmacokinetic Profiling : Administer 10 mg/kg (IV and PO) to Sprague-Dawley rats. Collect plasma samples over 24 h. Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites. Compare fragmentation patterns with reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.